

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: 4-(4-Carboxyphenyl)-2-methoxyphenol

CAS No.: 189161-82-8

Cat. No.: B3048983

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The efficacy of methoxy-biphenyl carboxylic acids stems from their ability to bridge hydrophobic and hydrophilic domains within a protein binding pocket.

The Biphenyl Scaffold (The Spacer)

The biphenyl core provides a rigid yet rotatable linker. The dihedral angle between the two rings (typically 30–40° in solution) is critical for fitting into hydrophobic channels, such as the thyroxine-binding pocket of TTR.

- Steric Control: Ortho-substitution (e.g., 2-methoxy or 2-fluoro) increases the torsional strain, forcing the rings into a more orthogonal conformation (), which can enhance selectivity for sterically restricted pockets.

The Carboxyl Head (The Anchor)

The carboxylic acid group primarily functions as an electrostatic anchor.

- Interaction: In TTR stabilizers like diflunisal or its methoxy analogs, the carboxylate anion forms electrostatic interactions with the -amino group of Lys15 at the entrance of the binding pocket.

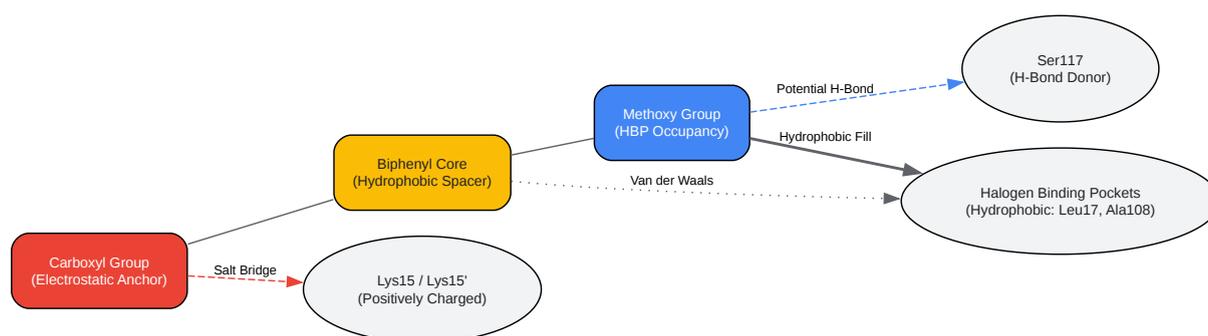
The Methoxy Tail (The Modulator)

The methoxy group (-OCH

) offers distinct advantages over halogens (F, Cl):

- **Electronic Effect:** It is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can strengthen stacking interactions.
- **H-Bonding Potential:** The oxygen atom can serve as a weak hydrogen bond acceptor.
- **Metabolic Stability:** While susceptible to O-demethylation by CYP450 enzymes, the methoxy group is often used to modulate lipophilicity (LogP) and improve oral bioavailability compared to the parent phenol.

Figure 1: Pharmacophore Model of TTR Stabilizers (Graphviz diagram visualizing the binding interactions)



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Caption: Pharmacophore model showing the interaction of methoxy-biphenyl carboxylic acids within the TTR binding pocket. The carboxyl group anchors to Lys15, while the methoxy group

occupies the inner hydrophobic pockets.

Part 2: Synthetic Methodologies

The synthesis of methoxy-substituted biphenyl carboxylic acids is dominated by Palladium-catalyzed cross-coupling reactions. Below are two field-proven protocols: the "Gold Standard" for research scale and a "Green" protocol for industrial scalability.

Protocol A: Standard Suzuki-Miyaura Coupling (Research Scale)

This method utilizes tetrakis(triphenylphosphine)palladium(0) and is ideal for generating libraries of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid derivatives.

Reagents:

- Aryl Halide: 4-Bromoanisole (1.0 eq)
- Boronic Acid: 4-Carboxyphenylboronic acid (1.1 eq)
- Catalyst: Pd(PPh₃)₄
(3-5 mol%)
- Base: Na₂CO₃
(2.0 M aqueous solution)
- Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Workflow:

- Degassing: Charge a round-bottom flask with DME and water. Degas by bubbling nitrogen for 15 minutes to prevent homocoupling and catalyst oxidation.

- Addition: Add 4-bromoanisole, 4-carboxyphenylboronic acid, and NaCO solution.
- Catalyst Induction: Add Pd(PPh)
)
under a positive nitrogen stream.
- Reflux: Heat the mixture to 85°C (reflux) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1).
- Workup: Cool to room temperature. Acidify with 1M HCl to pH < 3 to precipitate the carboxylic acid.
- Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography if high purity (>99%) is required.

Protocol B: "Green" Aqueous Coupling (Industrial Scale)

For kilogram-scale synthesis, phosphine ligands are expensive and difficult to remove. A ligand-free Pd/C protocol in water/isopropanol is preferred.

Reagents:

- Catalyst: 10% Pd/C (0.5 mol%)
- Base: KCO
(2.0 eq)
- Solvent: Water / Isopropanol (1:1)

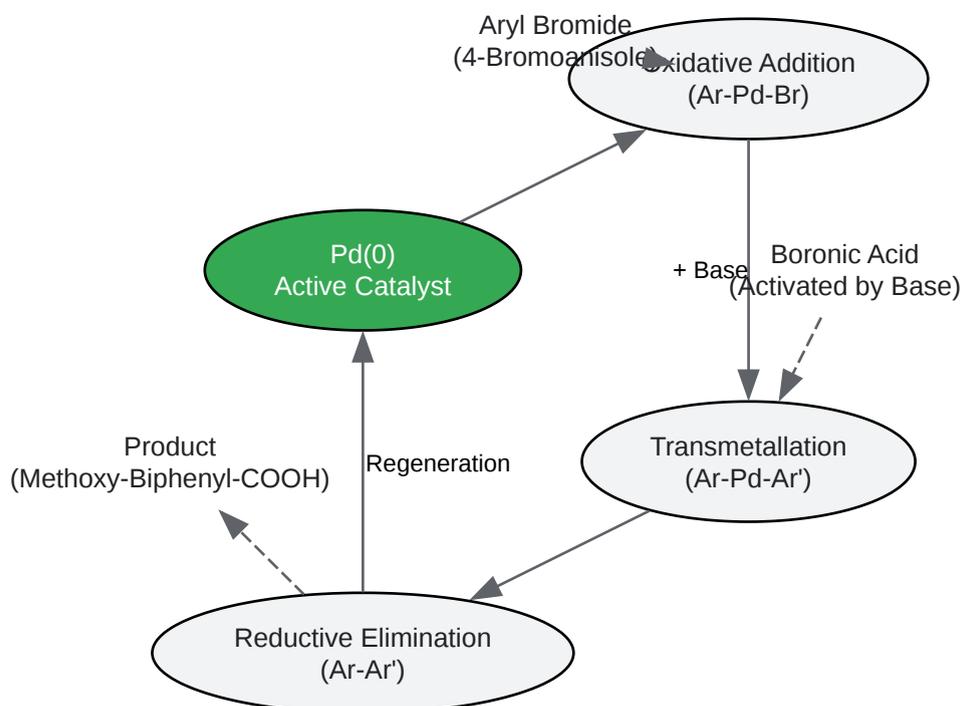
Key Advantage: The catalyst can be filtered and reused up to 5 times with minimal loss of activity. The reaction proceeds at room temperature or mild heating (45°C), significantly

reducing energy costs.

Table 1: Comparison of Synthetic Protocols

Parameter	Protocol A (Standard)	Protocol B (Green)
Catalyst	Pd(PPh)) (Homogeneous)	Pd/C (Heterogeneous)
Solvent	DME / Water (Toxic)	Water / IPA (Eco-friendly)
Temperature	85°C (Reflux)	25–45°C
Yield	85–95%	90–98%
Purification	Column Chromatography / Recrystallization	Simple Filtration + Acidification
Scalability	Gram scale	Multi-kilogram scale

Figure 2: Suzuki Catalytic Cycle for Biphenyl Synthesis (Graphviz diagram of the reaction mechanism)



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Caption: The catalytic cycle involves Oxidative Addition of the aryl halide, Transmetallation with the boronate, and Reductive Elimination to release the biaryl product.[1][2]

Part 3: Therapeutic Applications[3][4][5][6][7]

Transthyretin (TTR) Amyloidosis Stabilization

TTR is a homotetrameric transport protein.[3][4][5][6] In diseases like Familial Amyloid Polyneuropathy (FAP) or Senile Systemic Amyloidosis (SSA), the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.[4][7]

- Mechanism: Methoxy-biphenyl carboxylic acids function as Kinetic Stabilizers. They bind to the two thyroxine-binding sites at the dimer-dimer interface.[3][4][6][8]
- Specific Advantage of Methoxy: Research indicates that while halogenated analogs (like Diflunisal) are potent, the methoxy group can better fill the hydrophobic Halogen Binding Pockets (specifically HBP 3 and 3') due to its size and shape complementarity. The methoxy oxygen can also participate in water-mediated hydrogen bonding networks near Ser117, a key residue for tetramer stability.

- Data Point: Methoxy-substituted analogs have demonstrated

values in the low nanomolar range (similar to Tafamidis), effectively inhibiting fibril formation under acidic denaturation conditions (pH 4.4).

Anticancer Activity

Recent screenings have identified methoxy-biphenyl carboxylic acids as potential inhibitors of breast cancer cell proliferation.

- Targets: MCF-7 and MDA-MB-231 cell lines.
- Potency: Certain derivatives (e.g., 3'-benzyloxy-4'-methoxy variants) show IC

values of ~9–10

M, comparable to Tamoxifen in in vitro assays. The mechanism likely involves estrogen receptor modulation (ER

), where the biphenyl core mimics the steroidal backbone.

Part 4: Characterization & Physical Properties

Accurate characterization is vital for ensuring the integrity of biological assays.

Table 2: Physical Properties of Key Isomers

Property	4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid	2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number	725-14-4	5728-32-5
Molecular Weight	228.25 g/mol	228.25 g/mol
Melting Point	253–256°C	188–192°C
LogP (Predicted)	~3.4	~3.2
pKa (COOH)	~4.2	~4.4
Solubility	Low in water; Soluble in DMSO, DMF, Ethanol	Slightly higher solubility due to non-planarity

Analytical Standards:

- ¹H NMR (DMSO-d₆): Look for the characteristic methoxy singlet at 3.80 ppm and the carboxylic acid proton as a broad singlet at 12–13 ppm. The aromatic region will show two sets of doublets (AA'BB' system) for the para-substituted rings.
- Mass Spectrometry: ESI-MS in negative mode ([M-H]⁻) is the preferred method for detection, typically yielding a peak at m/z 227.1.

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